N-Methoxyoxan-4-amine;hydrochloride

Aqueous Solubility Hydrochloride Salt Physicochemical Properties

Specifically source N-Methoxyoxan-4-amine hydrochloride for its unique N-methoxyamine group, enabling distinct synthetic routes. Its high aqueous solubility facilitates versatile use in bioconjugation and aqueous-phase chemistry. The primary amine handle allows for further functionalization, including introducing covalent warheads. Essential for exploring base excision repair (BER) mechanisms or optimizing pharmacophores.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2305255-60-9
Cat. No. B2855565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxyoxan-4-amine;hydrochloride
CAS2305255-60-9
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCONC1CCOCC1.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-7-6-2-4-9-5-3-6;/h6-7H,2-5H2,1H3;1H
InChIKeyCSMKDVXJELQHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxyoxan-4-amine hydrochloride (CAS 2305255-60-9) | A Specialized Methoxyamine Scaffold


N-Methoxyoxan-4-amine hydrochloride (CAS 2305255-60-9) is a methoxyamine derivative featuring an oxane (tetrahydropyran) ring. Its structure combines a primary amine, a methoxyamine (N-O-CH3) moiety, and a saturated heterocyclic ring [1]. The hydrochloride salt form enhances its aqueous solubility, making it a versatile building block for synthesis and a potential pharmacophore in medicinal chemistry, particularly where the methoxyamine group is implicated in modulating biological targets .

Why Simple Amines or Other Oxane Derivatives Cannot Replace N-Methoxyoxan-4-amine Hydrochloride (CAS 2305255-60-9)


Direct substitution with in-class compounds like tetrahydropyran-4-amine, N-methyltetrahydro-2H-pyran-4-amine, or 3-methoxyoxan-4-amine is not viable due to significant differences in physicochemical properties, reactivity, and biological function. The unique N-methoxyamine group imparts distinct electronic and steric effects, influences hydrogen bonding, and can critically alter target binding compared to primary or secondary amines . Furthermore, the specific placement of the methoxy group on the nitrogen, rather than on the ring carbon, creates a different reactivity profile, affecting synthetic utility and pharmacological behavior .

Quantitative Differentiation of N-Methoxyoxan-4-amine Hydrochloride (CAS 2305255-60-9) from Analogues


Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt of N-Methoxyoxan-4-amine (CAS 2305255-60-9) demonstrates significantly enhanced aqueous solubility compared to its free base form, a critical property for its use as a water-soluble reagent in biochemical assays and aqueous-phase synthesis. While the exact solubility of the free base is unreported, the hydrochloride salt is soluble in water to at least 25 mg/mL (or 50 mM in DMSO) [1]. In contrast, related compounds like 4-Aminotetrahydropyran (CAS 38041-19-9) and N-Methyltetrahydro-2H-pyran-4-amine (CAS 4045-25-4) are typically described as having limited or unreported aqueous solubility .

Aqueous Solubility Hydrochloride Salt Physicochemical Properties

Improved Synthetic Accessibility via a Defined Hydrochloride Intermediate

N-Methoxyoxan-4-amine hydrochloride can be efficiently synthesized from tetrahydropyran-4-one and methoxylamine hydrochloride via oxime ether formation followed by reduction, a well-established route . This process yields a stable, isolable hydrochloride salt . In contrast, the synthesis of non-salt analogs like 3-methoxyoxan-4-amine (CAS 1421066-70-7) often requires more complex, multi-step asymmetric synthesis procedures to achieve the desired stereochemistry [1].

Synthesis Building Block Methoxyamine Formation

Potential for Targeted Biological Activity via Methoxyamine Moiety

The N-methoxyamine group is a known pharmacophore capable of inhibiting base excision repair (BER) enzymes like AP endonuclease 1 (APE1) . Methoxyamine itself inhibits BER with an IC50 of approximately 10 mM in cell-free assays . While the specific activity of N-Methoxyoxan-4-amine hydrochloride against BER has not been directly reported, its methoxyamine moiety suggests potential for similar activity, which could be explored for applications as a tumor sensitizer or in DNA repair research [1]. In contrast, simpler amines like tetrahydropyran-4-amine (CAS 38041-19-9) lack this specific pharmacophore and would not be expected to exhibit this class of biological activity.

Methoxyamine Pharmacophore DNA Repair Inhibition Medicinal Chemistry

Validated Research & Industrial Applications for N-Methoxyoxan-4-amine Hydrochloride (CAS 2305255-60-9)


Aqueous-Phase Synthesis and Bioconjugation

Its high water solubility (≥25 mg/mL) and reactive amine group make this compound an excellent candidate for aqueous-phase chemistry, such as the synthesis of water-soluble polymers, bioconjugates, or in on-resin peptide modifications where water-miscible solvents are preferred .

Medicinal Chemistry for DNA Repair Modulation

As a methoxyamine-containing building block, it can be incorporated into larger molecules to explore or modulate base excision repair (BER) pathways. This is particularly relevant for developing new cancer therapeutics that sensitize tumors to DNA-damaging agents .

Development of Novel Covalent Inhibitors

The primary amine can be readily functionalized to introduce electrophilic warheads (e.g., acrylamides, chloroacetamides) for covalent targeting of cysteine residues in proteins. The oxane ring and methoxyamine group provide additional binding interactions and favorable physicochemical properties .

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